molecular formula C26H18N6O2 B10871989 16-(furan-2-yl)-14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

16-(furan-2-yl)-14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10871989
M. Wt: 446.5 g/mol
InChI Key: ZDKBTSCUKZQZNW-UHFFFAOYSA-N
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Description

The compound 16-(furan-2-yl)-14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(furan-2-yl)-14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the furan and phenyl precursors, followed by their integration into the hexazatetracyclic framework through a series of cyclization and condensation reactions. Key reagents often include strong acids or bases to facilitate cyclization, and catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the hexazatetracyclic core, potentially leading to the opening of the ring structures and formation of simpler amine derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce various amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s hexazatetracyclic structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development. Its derivatives might exhibit bioactivity against certain diseases.

Medicine

In medicine, research might focus on the compound’s potential as a therapeutic agent. Its structural complexity could allow for the design of molecules that target specific biological pathways, offering new treatments for diseases.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers with unique mechanical or electronic properties. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which 16-(furan-2-yl)-14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 16-(furan-2-yl)-14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
  • 14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
  • 16-(furan-2-yl)-14-methyl-4,12-diphenyl-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure. This configuration provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C26H18N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

16-(furan-2-yl)-14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C26H18N6O2/c1-16-20-21(19-13-8-14-33-19)22-24-28-23(17-9-4-2-5-10-17)30-31(24)15-27-25(22)34-26(20)32(29-16)18-11-6-3-7-12-18/h2-15,21H,1H3

InChI Key

ZDKBTSCUKZQZNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5)C6=CC=CO6)C7=CC=CC=C7

Origin of Product

United States

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